Home > Products > Screening Compounds P60708 > 7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine -

7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5518378
CAS Number:
Molecular Formula: C19H15N3O
Molecular Weight: 301.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For instance, 3-amino-1-phenyl-2-buten-1-one can react with appropriately substituted pyrazoles to yield 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines []. Another method utilizes β-enaminones and NH-3-aminopyrazoles under microwave irradiation followed by formylation [].

Molecular Structure Analysis

The molecular structure of 7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine can be predicted based on the structural analyses of similar compounds reported in the literature. For example, X-ray crystallography studies of related pyrazolo[1,5-a]pyrimidines have revealed that the pyrazolopyrimidine moiety often exhibits planarity [, , , ]. The dihedral angle between the phenyl rings at the 3rd and 7th positions can vary depending on the substituents and their positions, influencing the molecule's overall conformation and potential interactions with biological targets.

Chemical Reactions Analysis

These compounds can undergo electrophilic substitution reactions at various positions on the pyrazolopyrimidine core. For instance, bromination, iodination, and nitration reactions have been reported for analogous structures []. The presence of the methoxyphenyl and phenyl groups in 7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine might influence its reactivity and regioselectivity in these reactions.

Mechanism of Action

Several pyrazolo[1,5-a]pyrimidines have shown potent inhibitory activity against various enzymes, such as phosphodiesterase II (PDE2) [], corticotropin-releasing factor receptor (CRF1) [], and xanthine oxidase []. These compounds often bind to the active sites of these enzymes, either competitively or non-competitively, inhibiting their catalytic activity.

Applications
  • Drug discovery: Given the reported anti-inflammatory, antibacterial, and anticancer activities of related compounds [, , , ], 7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine could be explored for developing novel therapeutics targeting these conditions. Its unique substitution pattern might offer improved pharmacological properties compared to existing pyrazolo[1,5-a]pyrimidine-based drugs.

5-Chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Compound Description: This compound was synthesized through chlorination and amination reactions starting from 3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol. The compound showed moderate anticancer activity. [, ]

2-Hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Compound Description: This compound was synthesized as part of a study investigating new unnatural amino acids, derived from the ozonolysis of (cyclohexa-1,4-dienyl)-L-alanine and subsequent condensation reactions. [, ]

Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates

Compound Description: This series of compounds, where Ar represents either a 4-chlorophenyl or a 4-methoxyphenyl group, serves as key intermediates in synthesizing new heterocyclic systems with potential pharmaceutical applications. []

Arene-linked bis(pyrazolo[1,5-a]pyrimidine) hybrids

Compound Description: These compounds consist of two pyrazolo[1,5-a]pyrimidine units linked by a butane chain and attached to various arene units. They were synthesized using a three-component protocol and demonstrated a broad spectrum of antibacterial activity. []

7-Oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound was identified as a potent phosphodiesterase II (PDE2) inhibitor, with potential applications in treating central nervous system diseases like Alzheimer’s disease. []

Antipyrinyl-pyrazolo[1,5-a]pyrimidines

Compound Description: This series of compounds was synthesized under ultrasound irradiation by reacting aminopyrazole with different formylated active proton compounds in the presence of KHSO4. []

5-Methyl-2-methylsulfanyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: The crystal structure of this compound was analyzed, revealing a planar pyrazolo[1,5-a]pyrimidine ring system. []

Ethyl 2-methylthio-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Compound Description: The crystal structure of this compound was studied, revealing a planar pyrazolopyrimidine moiety. [, ]

2-Methylthio-3-cyano-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Compound Description: The crystal structure of this compound was analyzed and it exhibited moderate herbicidal activity. []

Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h)

Compound Description: This compound exhibited the strongest antioxidant activity compared to other pyrazolo[1,5-a]pyrimidine derivatives in a study, even surpassing ascorbic acid. []

Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i)

Compound Description: This compound exhibited the most potent antibacterial activity among the tested pyrazolo[1,5-a]pyrimidine derivatives against Bacillus subtilis. []

7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f)

Compound Description: This compound displayed the highest cytotoxicity against human breast adenocarcinoma (MCF-7) cells among a series of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. []

8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Compound Description: This compound acts as a corticotropin-releasing factor (CRF) receptor antagonist. []

4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (1)

Compound Description: This compound served as the parent structure for developing a series of non-steroidal anti-inflammatory drugs (NSAIDs) lacking ulcerogenic activity. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

Compound Description: This compound emerged as the most active derivative of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, exhibiting superior anti-inflammatory activity and a better therapeutic index than phenylbutazone and indomethacin. Importantly, it demonstrated no ulcerogenic activity and even exhibited potential anti-ulcerogenic properties. []

6-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c)

Compound Description: This compound was synthesized using a three-step, one-pot regioselective method involving KHSO4 in an aqueous medium under ultrasound irradiation. Its structure was confirmed by X-ray crystallography. []

Ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates

Compound Description: This series of compounds was utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, potential benzodiazepine receptor ligands. []

3-Formylpyrazolo[1,5-a]pyrimidines

Compound Description: These compounds, with variable substituents at the 2- and 7-positions, were synthesized regioselectively via a one-pot microwave-assisted cyclocondensation reaction followed by formylation. They served as crucial intermediates in preparing novel functional fluorophores. []

5-(Naphtho[2,1-b]furan-2-yl)pyrazolo[1,5-a]pyrimidine

Compound Description: This compound was synthesized alongside other heterocyclic derivatives from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. []

6-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines

Compound Description: This class of compounds was synthesized along with imidazo[1,2-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, all containing thioether and aryl moieties. []

5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidines

Compound Description: These compounds were selectively prepared using 3-amino-1-phenyl-2-buten-1-one in a reaction with 3(5)-amino-1H-pyrazoles. []

6-(2-Hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines

Compound Description: This series of compounds was regioselectively synthesized under solvent-free conditions by reacting 5-amino-1H-pyrazoles with 3-benzoyl-2-methyl-4H-chromen-4-one. []

5-Aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]pyrimidines

Compound Description: This series of compounds, along with 1-(5-aryl-2-phenylpyrazolo[1,5-c]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5-ols, was synthesized via condensative cyclization of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds. []

5-Aryl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)-thiones

Compound Description: These compounds serve as key intermediates in the synthesis of various pyrazolo[1,5-c]pyrimidine derivatives and readily undergo electrophilic substitution at the 7-position. [, ]

5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (2)

Compound Description: This class of compounds was prepared from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines and investigated for their reactivity towards electrophilic substitution at the 6-position. []

1,4-Dihydro-4-oxo-7-phenylpyrrolo[1,2-a]pyrimidin-8-carbonitrile (II)

Compound Description: This compound, synthesized from 2-amino-4-phenylpyrrolyl-3-carbonitrile and ethyl formylacetate sodium salt, serves as a key intermediate in the synthesis of 1,4-dihydro-1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one. This final compound is structurally related to 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, which exhibits anti-inflammatory activity comparable to phenylbutazone and indomethacin without ulcerogenic properties. []

3-[(3-Methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (compound 2)

Compound Description: This compound was identified as a promising α-synuclein aggregation inhibitor through a mass spectrometry-based screening of over 2,500 compounds. It demonstrated significant inhibition of α-synuclein misfolding and aggregation, protected neuroblastoma cells from α-synuclein toxicity, and exhibited a more specific binding site compared to positive controls. []

Tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones

Compound Description: This novel class of heterocyclic compounds was efficiently synthesized via a Hantzsch-like, one-pot, three-component reaction using 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one. []

7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (V1-V10)

Compound Description: This series of compounds was synthesized using the Biginelli protocol and evaluated for their antimicrobial and antioxidant activities. []

Relevance: While sharing the broader azolopyrimidine framework, these compounds differ from 7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine in their core structure. They belong to the [, , ]triazolo[1,5-a]pyrimidine class, distinct from the pyrazolo[1,5-a]pyrimidine core of the target compound.

6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Compound Description: This compound exhibited in vivo antimitotic microtubule-destabilizing activity in a phenotypic sea urchin embryo assay. It highlights the importance of aryl ring substituents in diaryltriazolopyrimidines for their antiproliferative and antitubulin effects. []

LDN-193189 (LDN; 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

Compound Description: This compound is a known activin receptor-like kinase 3 (ALK3) inhibitor. In a study focusing on liver regeneration, LDN demonstrated the ability to block SMAD phosphorylation both in vitro and in vivo, leading to enhanced liver regeneration after partial hepatectomy. Notably, LDN did not negatively impact liver synthetic or metabolic function. Mechanistically, it increased serum interleukin-6 levels and signal transducer and activator of transcription 3 phosphorylation in the liver, suggesting potential as a therapeutic strategy for liver diseases. []

DMH2 (4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine)

Compound Description: Similar to LDN-193189, DMH2 is an ALK3 inhibitor that demonstrated the ability to enhance liver regeneration after partial hepatectomy by blocking SMAD phosphorylation. []

VU0465350 (7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350)

Compound Description: VU0465350 is a novel ALK3 inhibitor that demonstrated the ability to enhance liver regeneration after partial hepatectomy by blocking SMAD phosphorylation. []

VU0469381 (5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone; 1LWY)

Compound Description: This compound is an antagonist of the BMP receptor ALK2 and, in contrast to the ALK3 inhibitors, did not affect liver regeneration. []

3-(m-Tolyl)pyrazolo[1,5-a]pyrimidin-7-one (47) and 3-Phenylpyrazolo[1,5-a]pyrimidin-7-one (46)

Compound Description: These compounds demonstrated noteworthy inhibitory activity against xanthine oxidase, with ID50 values of 0.06 μM and 0.40 μM, respectively. Their potent inhibition highlights the contribution of phenyl and substituted phenyl groups to substrate binding in these hypoxanthine analogs. []

5-(p-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one (63) and 5-(p-Nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-one (64)

Compound Description: These compounds exhibited inhibitory activity against xanthine oxidase, with ID50 values of 0.21 μM and 0.23 μM, respectively. []

7-Phenylpyrazolo[1,5-a]-s-triazin-4-one (40)

Compound Description: This compound exhibited potent inhibition of xanthine oxidase with an ID50 value of 0.047 μM. []

3-m-Tolyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5-one (90) and 3-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5-one (91)

Compound Description: These xanthine analogs exhibited potent inhibition of xanthine oxidase with ID50 values of 0.025 μM and 0.038 μM, respectively. These findings suggest that phenyl and substituted phenyl groups significantly contribute to the substrate binding affinity of these inhibitors. []

6-Amino-3-ethyl-4-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4H-pyrano(3,2-d)pyrazole-5-carbonitrile (3)

Compound Description: This polyfunctionalized phenol linked to a heterocyclic derivative was synthesized and evaluated for its antioxidant activity in lubricating oils. It demonstrated significant antioxidant activity, even surpassing the performance of an international commercial antioxidant additive (IA). []

3-Propyl-6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

Compound Description: This compound is a selective adenosine A3 antagonist. In a study investigating the role of adenosine A3 receptor activation during oxygen and glucose deprivation (OGD), MRS 1523 prevented the irreversible failure of neurotransmission and delayed the development of anoxic depolarization (AD) in the CA1 region of rat hippocampal slices. []

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: This compound, a selective adenosine A3 antagonist, demonstrated protective effects against OGD-induced neurotransmission failure in rat hippocampal slices, similar to MRS 1523. []

Relevance: While both this compound and 7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine contain a phenyl ring, they are structurally distinct. MRS 1220 features a [, , ]-triazolo[1,5-c]quinazoline scaffold, distinguishing it from the pyrazolo[1,5-a]pyrimidine core of the target compound.

N-(2-Methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: This compound is another selective adenosine A3 antagonist that exhibited neuroprotective effects against OGD-induced neurotransmission failure in rat hippocampal slices, similar to MRS 1523 and MRS 1220. [, ]

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound, a selective adenosine A3 antagonist, showed protective effects against OGD-induced neurotransmission failure in rat hippocampal slices. []

Properties

Product Name

7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C19H15N3O/c1-23-16-9-5-8-15(12-16)18-10-11-20-19-17(13-21-22(18)19)14-6-3-2-4-7-14/h2-13H,1H3

InChI Key

CWDVNMOECUQVKX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.